molecular formula C8H16N2O B2473215 2-Morpholinocyclobutan-1-amine CAS No. 1824242-22-9

2-Morpholinocyclobutan-1-amine

Cat. No.: B2473215
CAS No.: 1824242-22-9
M. Wt: 156.229
InChI Key: LNEFCXBJCDUBRR-UHFFFAOYSA-N
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Description

2-Morpholinocyclobutan-1-amine is an organic compound featuring a cyclobutane ring substituted with a morpholine group and an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Morpholinocyclobutan-1-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of amino alcohols with α-haloacid chlorides, followed by cyclization and reduction reactions . The reaction conditions often involve the use of dichloromethane as a solvent and N-methylmorpholine or N-methylpiperidine as bases .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-Morpholinocyclobutan-1-amine can undergo several types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Electrophiles such as alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of N-oxides, while reduction can yield secondary or tertiary amines. Substitution reactions can produce a variety of substituted amine derivatives.

Scientific Research Applications

2-Morpholinocyclobutan-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Morpholinocyclobutan-1-amine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to proteins and enzymes, thereby modulating their activity. The exact pathways involved depend on the specific biological context and the nature of the target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Morpholinocyclobutan-1-amine is unique due to the presence of both the morpholine and cyclobutane moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

2-morpholin-4-ylcyclobutan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O/c9-7-1-2-8(7)10-3-5-11-6-4-10/h7-8H,1-6,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNEFCXBJCDUBRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1N)N2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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